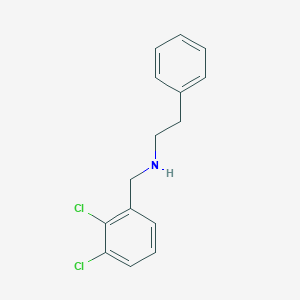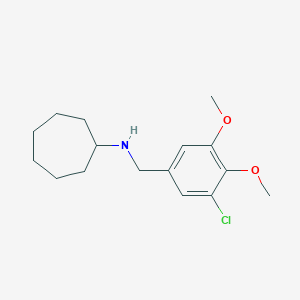
3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The presence of methoxy groups and a benzooxazole moiety suggests potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzooxazole ring: This can be achieved by cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a carboxylic acid or its derivative.
Introduction of the pyridine ring: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the benzooxazole ring.
Attachment of the benzamide group: The final step could involve the formation of an amide bond between the benzooxazole-pyridine intermediate and a 3,4,5-trimethoxybenzoic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the nitro or carbonyl groups, if present, converting them to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学研究应用
3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of methoxy groups and the benzooxazole ring suggests potential interactions with nucleophilic sites in biological molecules.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the pyridine and benzooxazole moieties.
N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide: Lacks the methoxy groups.
3,4,5-Trimethoxy-N-(2-pyridin-3-yl)-benzamide: Lacks the benzooxazole ring.
Uniqueness
The unique combination of methoxy groups, a pyridine ring, and a benzooxazole moiety in 3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C22H19N3O5 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O5/c1-27-18-9-14(10-19(28-2)20(18)29-3)21(26)24-15-6-7-17-16(11-15)25-22(30-17)13-5-4-8-23-12-13/h4-12H,1-3H3,(H,24,26) |
InChI 键 |
FLLLPYYDKNEAMR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
![N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)
![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)
![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
![N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine](/img/structure/B252707.png)
![4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid](/img/structure/B252709.png)
![N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B252710.png)
![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B252711.png)

![N-[4-(diethylamino)benzyl]-N-(2-phenylethyl)amine](/img/structure/B252713.png)


